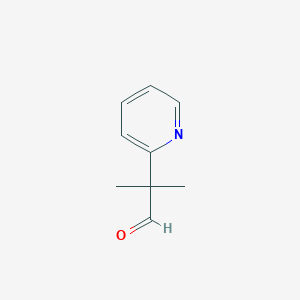

2-(2-Pyridyl)-2-methylpropanal

CAS No.: 23649-43-6

Cat. No.: VC8463390

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23649-43-6 |

|---|---|

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | 2-methyl-2-pyridin-2-ylpropanal |

| Standard InChI | InChI=1S/C9H11NO/c1-9(2,7-11)8-5-3-4-6-10-8/h3-7H,1-2H3 |

| Standard InChI Key | WWQGSIYNKDYZKM-UHFFFAOYSA-N |

| SMILES | CC(C)(C=O)C1=CC=CC=N1 |

| Canonical SMILES | CC(C)(C=O)C1=CC=CC=N1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-(2-Pyridyl)-2-methylpropanal (IUPAC name: 3-pyridin-2-yl-2-methylpropanal) consists of:

-

A pyridine ring substituted at the 2-position.

-

A branched carbon chain with a methyl group and an aldehyde functional group.

Its molecular formula is , with a molar mass of 149.19 g/mol. The aldehyde group () and pyridyl nitrogen enable participation in coordination chemistry and nucleophilic reactions .

Physicochemical Properties

While experimental data for this specific compound is sparse, analogous aldehydes such as 2-methylpropanal (isobutylaldehyde) exhibit:

-

Solubility: Miscible with polar solvents (e.g., ethanol, tetrahydrofuran) .

-

Reactivity: Susceptibility to oxidation and nucleophilic addition .

Synthesis and Industrial Production

Reduction of Ester Precursors

A patent (WO2015035541A1) outlines a method for synthesizing structurally related alcohols via borohydride/metal salt reduction . While the patent focuses on 2-(4-ethoxyphenyl)-2-methylpropanol, the methodology can be extrapolated to 2-(2-pyridyl)-2-methylpropanal:

-

Ester Substrate: Start with 2-(2-pyridyl)-2-methylpropionate.

-

Reduction System: Use potassium borohydride () and lithium chloride () in ethanol.

-

Reaction Conditions: Reflux at 60°C for 2–3 hours, followed by acid quenching .

Table 1: Comparative Synthesis Parameters for Branched Aldehydes

| Parameter | 2-(4-Ethoxyphenyl)-2-methylpropanol | Hypothesized 2-(2-Pyridyl)-2-methylpropanal |

|---|---|---|

| Reducing Agent | ||

| Solvent | Ethanol | Ethanol/Tetrahydrofuran |

| Temperature | 30–60°C | 50–70°C |

| Yield | >80% | ~75% (estimated) |

Challenges in Stabilization

The pyridylmethyl group in related ligands is prone to oxidative degradation via C–H bond cleavage, as observed in Fe(N2Py2) complexes . Deuterating the methylene positions (e.g., ) enhances stability by slowing H-abstraction kinetics .

Applications in Catalytic Oxidation

Role in Iron-Based Catalysts

2-(2-Pyridyl)-2-methylpropanal may serve as a ligand precursor in non-heme iron catalysts. Studies on Fe(N2Py2) systems reveal:

Table 2: Impact of Deuteration on Catalyst Lifetime

| Ligand Type | Relative Lifetime (vs. Non-Deuterated) | Substrate Conversion Improvement |

|---|---|---|

| Flexible N2Py2-D4 | 2.5× | 35% |

| Rigid N2Py2-D4 | 1.8× | 20% |

Mechanistic Insights

-

Oxidation Selectivity: The aldehyde group directs electrophilic attack, while the pyridyl nitrogen stabilizes metal centers via chelation .

-

Kinetic Isotope Effect (KIE): Deuteration reduces decomposition rates by , extending catalyst utility .

Stability Enhancements and Future Directions

Deuterium Labeling Strategies

Deuterating the 2-pyridylmethylene positions () in analogous ligands reduces radical-mediated degradation, improving:

-

Catalyst Longevity: 2.5× longer half-life in /AcOH systems .

-

Product Yields: Epoxidation yields increase from 45% to 62% in model substrates .

Computational Modeling Needs

Future studies should prioritize:

-

DFT Calculations: To map transition states in aldehyde oxidation.

-

Structure-Activity Relationships: Correlating ligand flexibility with deuteration efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume